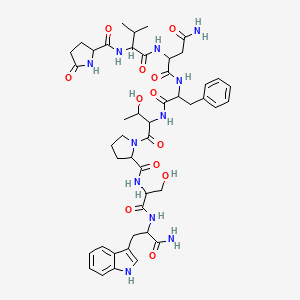

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 is a synthetic peptide composed of multiple amino acids Each amino acid in the sequence is in its DL form, indicating a mixture of both D- and L- enantiomers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophanrest kann zu Kynurenin oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, wie z. B. Acylierungsmittel für Acylierungsreaktionen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. So führt die Oxidation von Tryptophan zu Kynurenin, während die Reduktion von Disulfidbrücken freie Thiole ergibt.

Wissenschaftliche Forschungsanwendungen

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht hinsichtlich seiner potenziellen Rolle in zellulären Signalwegen und Proteininteraktionen.

Medizin: Erforscht hinsichtlich seines therapeutischen Potenzials bei der Behandlung von Krankheiten durch Nachahmung oder Hemmung natürlicher Peptide.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Arzneimitteln eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Rezeptoren oder Enzymen. Das Peptid kann an diese Ziele binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem Ziel des Peptids ab.

Wirkmechanismus

The mechanism of action of H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

- H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2

- H-DL-Pyr-DL-Asn-DL-Phe-DL-His-DL-Leu-DL-Arg-DL-Pro-NH2.HCl

Einzigartigkeit

H-DL-Pyr-DL-Val-DL-Asn-DL-Phe-DL-xiThr-DL-Pro-DL-Ser-DL-Trp-NH2: ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für gezielte Forschungs- und Therapieanwendungen.

Eigenschaften

Molekularformel |

C46H61N11O12 |

|---|---|

Molekulargewicht |

960.0 g/mol |

IUPAC-Name |

N-[1-[[1-[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]butanediamide |

InChI |

InChI=1S/C46H61N11O12/c1-23(2)37(55-40(63)29-15-16-36(61)50-29)45(68)53-32(20-35(47)60)41(64)52-31(18-25-10-5-4-6-11-25)42(65)56-38(24(3)59)46(69)57-17-9-14-34(57)44(67)54-33(22-58)43(66)51-30(39(48)62)19-26-21-49-28-13-8-7-12-27(26)28/h4-8,10-13,21,23-24,29-34,37-38,49,58-59H,9,14-20,22H2,1-3H3,(H2,47,60)(H2,48,62)(H,50,61)(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,63)(H,56,65) |

InChI-Schlüssel |

KNYYPYIKSOXJOI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.